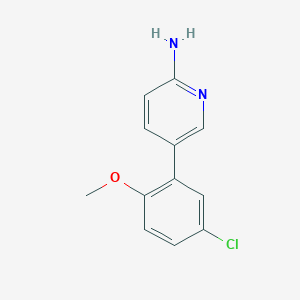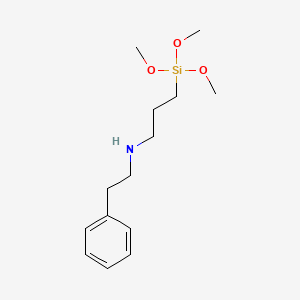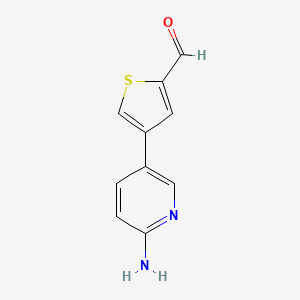![molecular formula C16H19N3O2S B6329933 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-53-8](/img/structure/B6329933.png)
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% (5-PPSPPA) is a chemical compound that has been widely used in various scientific and industrial applications. It is an amine-based compound that is synthesized through the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. 5-PPSPPA is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and materials science.
Applications De Recherche Scientifique
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% has been widely used in various scientific and industrial applications. In organic synthesis, it is used as a catalyst for the synthesis of various complex molecules. In biochemistry, it is used as a reagent in various enzymatic assays and protein purification protocols. In materials science, it is used as a precursor for the synthesis of various polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% is not completely understood. It is believed to act as a proton donor in the presence of a base, which can facilitate the formation of various products. It is also believed to act as a nucleophile in certain reactions, which can lead to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it has been shown to have some effects on the metabolism of certain proteins and enzymes. It has also been shown to have some effects on the activity of certain enzymes, such as tyrosine kinase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% in lab experiments include its low cost, high reactivity, and high purity. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, it is important to note that it is a highly reactive compound and should be handled with care. It is also important to note that it is not suitable for use in biological systems, as it can cause damage to cells and tissues.
Orientations Futures
There are many potential future directions for 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%. It has potential applications in the fields of organic synthesis, biochemistry, and materials science. It could be used to synthesize new polymers and nanomaterials. It could also be used to develop new enzymatic assays and protein purification protocols. Additionally, it could be used to explore the biochemical and physiological effects of the compound on various cellular processes. Finally, it could be used to study the structure-activity relationships of various molecules.
Méthodes De Synthèse
The synthesis of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% involves the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically completed within 1-2 hours. The resulting product is a white solid that can be isolated and purified using standard techniques. The yield of the reaction is typically in the range of 95-98%.
Propriétés
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-16-9-6-14(12-18-16)13-4-7-15(8-5-13)22(20,21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYUXPOXFEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

